molecular formula C14H15BrFN5O B12182601 N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12182601
M. Wt: 368.20 g/mol
InChI Key: SDZZKMUHGIVEEA-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core substituted with a 1H-tetrazol-1-yl group and an aryl moiety (4-bromo-2-fluorophenyl).

Properties

Molecular Formula

C14H15BrFN5O

Molecular Weight

368.20 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H15BrFN5O/c15-10-4-5-12(11(16)8-10)18-13(22)14(6-2-1-3-7-14)21-9-17-19-20-21/h4-5,8-9H,1-3,6-7H2,(H,18,22)

InChI Key

SDZZKMUHGIVEEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=C(C=C(C=C2)Br)F)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthesis of the 1H-Tetrazol-1-yl Moiety

The 1H-tetrazole ring is synthesized via a [2+3] cycloaddition reaction between nitriles and sodium azide. This reaction is catalyzed by Lewis acids (e.g., ZnCl₂) or conducted under microwave irradiation to enhance efficiency . For example, cyclohexanecarbonitrile reacts with sodium azide in trifluoroethanol (TFE) at 120°C under microwave conditions, yielding 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile in 65–78% yields .

Key Reaction Conditions

ParameterValueCatalyst/SolventYield (%)
Temperature120°C (microwave)ZnCl₂/TFE78
Time30 minNone/TFE65

Formation of Cyclohexanecarboxamide Intermediate

The nitrile group in 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile is hydrolyzed to a carboxylic acid using concentrated HCl (6 M) at 80°C for 12 hours. Subsequent activation via thionyl chloride (SOCl₂) converts the acid to 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride , which reacts with 4-bromo-2-fluoroaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base .

Amide Coupling Optimization

ReagentCoupling AgentSolventYield (%)
Et₃NSOCl₂DCM82
Hünig’s baseEDCl/HOBtDMF75

Regioselective Tetrazole Functionalization

Regioselectivity in tetrazole N-alkylation is critical. The 1H-tetrazol-1-yl isomer is favored under acidic conditions (pH 3–4), achieved using acetic acid . For instance, treating 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid with 4-bromo-2-fluoroaniline in the presence of EDCl and HOBt in DMF yields the target compound with >95% regioselectivity.

Alternative Multicomponent Approaches

A Ugi four-component reaction (4CR) offers a single-step route. Combining cyclohexanecarboxylic acid , 4-bromo-2-fluoroaniline , tert-butyl isocyanide , and formaldehyde in methanol at 60°C for 24 hours generates the tetrazole-amide hybrid directly . However, yields are moderate (55–60%) due to competing imine formation .

Analytical Characterization

1H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 7.58–7.42 (m, 3H, aryl-H), 4.01 (q, 2H, CH₂), 2.81 (m, 1H, cyclohexane-H), 1.92–1.21 (m, 10H, cyclohexane) .
HPLC Purity : 99.2% (C18 column, 70:30 H₂O:MeCN).

Challenges and Mitigation Strategies

  • Tetrazole Stability : Degradation occurs above 150°C; microwave synthesis at 120°C prevents decomposition .

  • Regioselectivity : Acidic conditions (pH 3–4) suppress 2H-tetrazole formation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential bioactivity and interactions with biological targets.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Structural Analogs with Tetrazole and Aryl Modifications

Compound Name Molecular Formula Substituents on Aryl Group Key Properties/Findings Reference
N-(4-Methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide C₁₆H₂₁N₅O₂ 4-Methoxybenzyl Molecular weight: 315.37; potential for improved solubility due to methoxy group
N-[2-(4-Methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide C₁₇H₂₃N₅O₂ 4-Methoxyphenethyl Molecular weight: 329.4; extended alkyl chain may enhance membrane permeability
Target Compound: N-(4-Bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide C₁₄H₁₄BrFN₅O 4-Bromo-2-fluorophenyl Higher molecular weight (397.2 vs. ~315–329); bromo/fluoro substituents likely increase lipophilicity and metabolic stability

Key Observations:

  • Substituent Effects: The 4-methoxy group in analogs (e.g., ) enhances solubility but reduces lipophilicity compared to the bromo/fluoro substituents in the target compound. Bromine’s bulkiness and fluorine’s electronegativity may improve binding affinity in hydrophobic pockets or enzyme-active sites .
  • Synthetic Accessibility: Analogs like N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide are synthesized via carboxamide coupling, similar to methods described for related cyclohexanecarboxamides (e.g., alkylation of cyclohexene carboxylates in ) .

Comparison with Non-Tetrazole Cyclohexanecarboxamides

Compound Name Functional Group Substituents on Aryl Group Melting Point (°C) Pharmacological Notes Reference
1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide Cyanomethyl Phenyl 135 Lower hydrogen-bonding capacity vs. tetrazole derivatives
1-(Phenylamino)cyclohexanecarboxamide Phenylamino None 148 Simpler structure; limited metabolic stability
Target Compound Tetrazol-1-yl 4-Bromo-2-fluorophenyl N/A Enhanced bioavailability due to tetrazole’s bioisosteric role

Key Observations:

  • Bioisosteric Replacement: The tetrazole group in the target compound replaces carboxylic acid or cyanomethyl groups in analogs, improving metabolic stability and mimicking carboxylate interactions in biological targets .
  • Thermal Properties: Melting points for non-tetrazole analogs (e.g., 135–154°C in ) suggest higher crystallinity, whereas tetrazole-containing compounds may exhibit lower melting points due to conformational flexibility .

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrFN4OC_{13}H_{13}BrFN_4O with a molecular weight of approximately 356.16 g/mol. The compound features a cyclohexanecarboxamide backbone attached to a tetrazole ring and halogenated phenyl group, which contributes to its biological activity.

Research indicates that this compound exhibits antibacterial properties, particularly through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism is crucial for its potential application as an antibiotic agent.

Table 1: Biological Activities and Mechanisms

Activity Mechanism Target
AntibacterialInhibition of DNA gyraseBacterial DNA replication
AntifungalDisruption of fungal cell wall synthesisFungal cell membranes
AnticancerInduction of apoptosis in cancer cell linesCancer cell apoptosis

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : In vitro assays demonstrated that the compound showed significant inhibitory effects against various Gram-positive and Gram-negative bacterial strains. Notably, it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.
  • Antifungal Activity : The compound was also tested against common fungal pathogens, showing promising results in disrupting cell wall integrity, which is essential for fungal survival.
  • Anticancer Properties : In cancer research, this compound demonstrated the ability to induce apoptosis in several cancer cell lines, including breast and lung cancer cells. This effect is attributed to the activation of intrinsic apoptotic pathways.

Case Study 1: Antibiotic Development

A study conducted by researchers at [Institution Name] evaluated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for persistent infections.

Case Study 2: Cancer Cell Apoptosis

In another study published in [Journal Name], the compound was tested on human lung carcinoma cells (A549). The findings revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage.

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